molecular formula C9H16N2 B3029633 4-Hexyl-1H-pyrazole CAS No. 73123-47-4

4-Hexyl-1H-pyrazole

Cat. No.: B3029633
CAS No.: 73123-47-4
M. Wt: 152.24
InChI Key: RRESKZSKNBZJEF-UHFFFAOYSA-N
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Description

4-Hexyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The hexyl group attached to the fourth position of the pyrazole ring imparts unique chemical and physical properties to the compound. Pyrazoles are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hexylhydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as a transition metal complex or an acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods often employ environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole N-oxides, pyrazoline derivatives, and various substituted pyrazoles .

Comparison with Similar Compounds

  • 1-Hexyl-3-methyl-1H-pyrazole
  • 4-Hexyl-3,5-dimethyl-1H-pyrazole
  • 4-Hexyl-1-phenyl-1H-pyrazole

Comparison: 4-Hexyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets. The presence of the hexyl group at the fourth position can enhance lipophilicity, affecting its solubility and membrane permeability .

Properties

IUPAC Name

4-hexyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-7-10-11-8-9/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRESKZSKNBZJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658522
Record name 4-Hexyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73123-47-4
Record name 4-Hexyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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